molecular formula C29H30N4O3 B2484082 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-75-6

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2484082
CAS No.: 892282-75-6
M. Wt: 482.584
InChI Key: LGNRZXSHAYVCQO-UHFFFAOYSA-N
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Description

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
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Biological Activity

Basic Information

  • IUPAC Name : 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
  • Molecular Formula : C25H28N4O2
  • Molecular Weight : 428.52 g/mol

Structural Characteristics

The compound features a quinazoline core, which is often associated with various pharmacological activities. The presence of a piperazine moiety and dimethylphenyl substituents enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : Quinazoline derivatives often act as inhibitors of specific kinases involved in cancer cell proliferation. They may also induce apoptosis in cancer cells by activating pro-apoptotic pathways.

Case Study: In Vitro Activity

A study evaluated the cytotoxic effects of related quinazoline compounds on various cancer cell lines. The results indicated that:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 μM against different cancer cell lines, indicating significant potency.
CompoundCell LineIC50 (μM)
Compound AHeLa (cervical)2.5
Compound BMCF-7 (breast)1.0
Compound CA549 (lung)3.0

Neuroprotective Effects

Emerging research suggests that certain quinazoline derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism

The neuroprotective effects are hypothesized to be mediated through:

  • Reduction of Oxidative Stress : By scavenging free radicals.
  • Inhibition of Neuroinflammation : By modulating inflammatory pathways.

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that the compound could be explored for therapeutic use in infectious diseases.

Research Findings

A comparative study showed that related compounds had varying degrees of antibacterial efficacy:

CompoundPathogenZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus20

Properties

CAS No.

892282-75-6

Molecular Formula

C29H30N4O3

Molecular Weight

482.584

IUPAC Name

7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C29H30N4O3/c1-20-7-6-10-26(21(20)2)31-15-17-32(18-16-31)27(34)23-11-12-24-25(19-23)30-29(36)33(28(24)35)14-13-22-8-4-3-5-9-22/h3-12,19H,13-18H2,1-2H3,(H,30,36)

InChI Key

LGNRZXSHAYVCQO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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